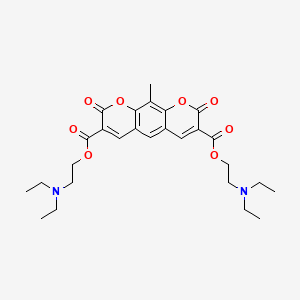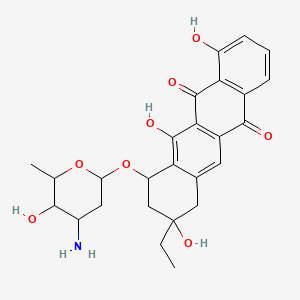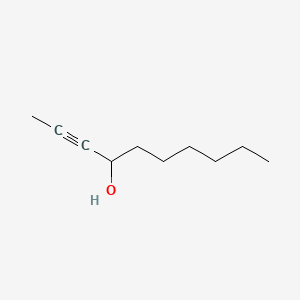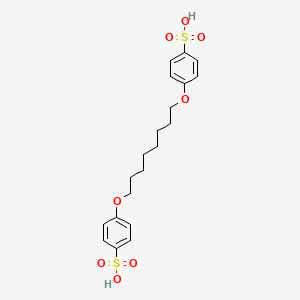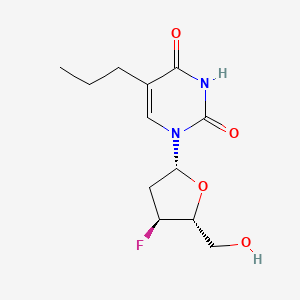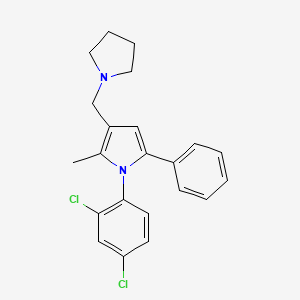
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound featuring a pyrrole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of substituents via electrophilic aromatic substitution or nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
Uniqueness
The uniqueness of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
146204-58-2 |
|---|---|
Molekularformel |
C22H22Cl2N2 |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H22Cl2N2/c1-16-18(15-25-11-5-6-12-25)13-22(17-7-3-2-4-8-17)26(16)21-10-9-19(23)14-20(21)24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 |
InChI-Schlüssel |
HUCXUACOAARZJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3)CN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)


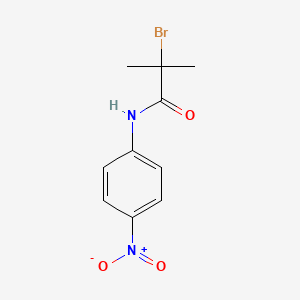
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

